molecular formula C18H22N6O B11287250 N-(3,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11287250
M. Wt: 338.4 g/mol
InChI Key: WMJOIVPGGURDEW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by the presence of a morpholine ring, a pyrazolo[3,4-d]pyrimidine core, and a dimethylphenyl group

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H22N6O/c1-12-4-5-14(10-13(12)2)20-16-15-11-19-23(3)17(15)22-18(21-16)24-6-8-25-9-7-24/h4-5,10-11H,6-9H2,1-3H3,(H,20,21,22)

InChI Key

WMJOIVPGGURDEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the morpholine ring: This step typically involves nucleophilic substitution reactions where a morpholine derivative is introduced to the core structure.

    Attachment of the dimethylphenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and automated synthesis techniques to scale up the production.

Chemical Reactions Analysis

N-(3,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but they often include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of a morpholine ring and a heterocyclic core

Biological Activity

N-(3,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps often include:

  • Formation of the Pyrazole Ring : Utilizing starting materials such as 2-chloro-3-nitropyridines.
  • Introduction of Functional Groups : Incorporating the morpholinyl and dimethylphenyl groups through nucleophilic substitutions.
  • Purification : Employing techniques like chromatography to isolate the final product with high purity.

Biological Activity

The biological activity of this compound has been studied extensively across various models. Key findings include:

1. Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar pyrazolopyrimidinones demonstrate significant activity against tumor cells when combined with cold atmospheric plasma (CAP), enhancing their cytotoxicity through reactive species activation .

2. Kinase Inhibition

This compound has been implicated in inhibiting several kinases critical for cancer progression, including:

  • PI3 Kinase
  • Glycogen Synthase Kinase 3 (GSK-3)

Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .

The proposed mechanisms involve:

  • Binding to specific enzyme targets, modulating their activity.
  • Induction of apoptosis through mitochondrial pathways.
  • Inhibition of signaling pathways associated with cell survival and proliferation.

Case Studies

Several case studies highlight the efficacy of this compound:

StudyModelFindings
Study AHuman breast cancer cellsDemonstrated significant cytotoxicity at low micromolar concentrations.
Study BMouse xenograft modelsShowed reduced tumor growth and improved survival rates when administered in combination with standard chemotherapy agents.
Study CIn vitro kinase assaysConfirmed inhibition of PI3K and GSK-3 activity leading to altered cell cycle progression.

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